molecular formula C7H7ClO B1293575 4-Hydroxybenzyl chloride CAS No. 35421-08-0

4-Hydroxybenzyl chloride

Cat. No.: B1293575
CAS No.: 35421-08-0
M. Wt: 142.58 g/mol
InChI Key: SSIMHHUMYMHNID-UHFFFAOYSA-N
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Description

4-Hydroxybenzyl chloride is a chemical compound with the molecular formula C₇H₇ClO. It is characterized by the presence of a hydroxyl group (-OH) and a chloride group (-Cl) attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is insoluble in water but soluble in organic solvents .

Safety and Hazards

When handling 4-Hydroxybenzyl chloride, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Future Directions

4-Hydroxybenzyl chloride, as a derivative of 4-Hydroxybenzoic acid, has potential applications in various industries, including food, cosmetics, pharmacy, and fungicides . Its biosynthesis could provide a sustainable alternative for synthesizing value-added bioproducts .

Mechanism of Action

  • Target of Action 4-Hydroxybenzyl chloride (C₇H₇ClO) is an organic compound derived from para-hydroxytoluene (p-cresol). It possesses a hydroxyl group (OH) attached to the fourth position (para) of a benzene ring and a chlorine atom (Cl) replacing a hydrogen atom on the methylene bridge (CH₂) also attached to the benzene ring at the para position.
  • Mode of Action

    • The mechanism likely involves modulation of serotonergic and GABAergic systems, contributing to its potential as an agent against insomnia .

Biochemical Analysis

Biochemical Properties

4-Hydroxybenzyl chloride plays a crucial role in biochemical reactions, particularly in nucleophilic substitution reactions at the benzylic position. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, facilitating these reactions . This compound interacts with various enzymes and proteins, including those involved in oxidative and substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, highlighting its reactivity and versatility in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of astrocytes and neurons, contributing to neuroprotective effects in the postischemic brain . The compound’s impact on cell signaling pathways, such as the c-Jun NH2-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways, further underscores its significance in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo nucleophilic substitution and free radical reactions at the benzylic position is facilitated by the resonance stabilization of the benzylic carbocation . This mechanism allows for efficient interactions with various biomolecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to changes in its biochemical properties and cellular effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cell death . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the biosynthesis of value-added compounds. The compound can be converted to 4-Hydroxybenzoic acid, which serves as a platform intermediate for the synthesis of several bioproducts . Enzymes such as 4-Hydroxybenzoate CoA-ligase play a role in these metabolic pathways, highlighting the compound’s significance in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical properties and cellular effects

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, further highlighting its significance in cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its role in biochemical reactions and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl chloride can be synthesized through the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane, and the mixture is heated to promote the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzyl alcohol using thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of benzyl ethers, benzyl amines, or benzyl thioethers.

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxybenzyl alcohol.

Scientific Research Applications

4-Hydroxybenzyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and exert neuroprotective effects also distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(chloromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIMHHUMYMHNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074843
Record name 4-(Chloromethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35421-08-0
Record name 4-(Chloromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35421-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Equimolar quantities of p-chloromethylphenyl chloroformate and dimethyl formamide were reacted at room temperature for one hour in acetonitrile (590 parts acetonitrile for every mole of dimethyl formamide or p-chloromethylphenyl chloroformate). Equimolar quantities of methanol were then added to the immonium salt mixture, and the solution was then stirred for about one half hour (with cooling) at 25°-30°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-Hydroxybenzyl chloride?

A1: this compound serves as a versatile building block in organic synthesis. [] It can be utilized to introduce a 4-hydroxybenzyl group into molecules, which can then be further modified. For example, it can be reacted with diethyl formamidomalonate in the presence of sodium ethoxide to yield diethyl 2 (or 3)-methyl-4-hydroxybenzyl-formamidomalonate, as seen in the synthesis of antitumor agents. [] Additionally, it serves as a key starting material in the preparation of 4-alkylidene-2,5-cyclohexadien-1-ones (p-quinonemethides). Traditionally, this synthesis involved dehydrohalogenation of substituted 4-hydroxybenzyl chlorides (or bromides) using tertiary aliphatic amines or alkali carbonates. []

Q2: Are there any challenges associated with using this compound in synthesis?

A2: While this compound offers synthetic utility, challenges exist. One major drawback, especially in the synthesis of p-quinonemethides, is the need to obtain the 4-hydroxybenzyl halides in very pure form for the dehydrohalogenation reaction to proceed efficiently. []

Q3: Can you elaborate on the biological activity observed for compounds synthesized using this compound?

A3: Research shows promising antibacterial activity in compounds derived from this compound. Notably, compound 5e, a 1-substituted benzyl tetrahydroisoquinoline synthesized using this compound, exhibited notable antibacterial activity against tetracycline-resistant MRSA with a minimum inhibitory concentration (MIC) range of 10 to 64 mg/ml. [] This highlights the potential of utilizing this compound as a starting material for developing novel antibacterial agents.

Q4: Have there been studies exploring alternative synthetic routes to overcome the limitations of using this compound?

A4: Yes, researchers have investigated alternative strategies to overcome the limitations associated with this compound. For instance, lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation with desired side chains presents a viable alternative for synthesizing specific 1-substituted benzyl tetrahydroisoquinolines, achieving satisfactory yields after hydrolysis. [] This approach circumvents the challenges associated with directly using this compound, showcasing the adaptability of synthetic chemistry in designing and preparing target molecules.

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